molecular formula C10H20ClN3 B12351071 [(1-isopropyl-1H-pyrazol-4-yl)methyl]propylamine CAS No. 1856077-71-8

[(1-isopropyl-1H-pyrazol-4-yl)methyl]propylamine

Cat. No.: B12351071
CAS No.: 1856077-71-8
M. Wt: 217.74 g/mol
InChI Key: QGOQBEOELNJKQE-UHFFFAOYSA-N
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Description

[(1-isopropyl-1H-pyrazol-4-yl)methyl]propylamine is a chemical compound with the molecular formula C10H19N3 It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-isopropyl-1H-pyrazol-4-yl)methyl]propylamine typically involves the reaction of 1-isopropyl-1H-pyrazole-4-carbaldehyde with propylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The reaction conditions include:

    Solvent: Methanol or ethanol

    Temperature: Room temperature to 50°C

    Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [(1-isopropyl-1H-pyrazol-4-yl)methyl]propylamine can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.

    Reduction: The compound can be reduced to form amine derivatives with different substituents.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Hydroxylated pyrazole derivatives

    Reduction: Secondary or tertiary amines

    Substitution: Alkylated or acylated pyrazole derivatives

Scientific Research Applications

Chemistry

[(1-isopropyl-1H-pyrazol-4-yl)methyl]propylamine is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.

Biology

In biological research, this compound can be used as a ligand in the study of enzyme interactions and receptor binding. Its ability to form stable complexes with metal ions makes it useful in bioinorganic chemistry.

Medicine

The compound has potential applications in medicinal chemistry as a precursor for the development of new pharmaceuticals. Its derivatives may exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and polymers. Its stability and reactivity make it a valuable intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of [(1-isopropyl-1H-pyrazol-4-yl)methyl]propylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, altering the function of the target protein. This interaction can lead to various biological effects, depending on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine
  • 1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethanamine
  • 1-(3,5-Dimethyl-1H-pyrazol-4-yl)methanamine

Uniqueness

[(1-isopropyl-1H-pyrazol-4-yl)methyl]propylamine is unique due to its specific substitution pattern on the pyrazole ring. The presence of the isopropyl group at the 1-position and the propylamine group at the 4-position confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in research and industrial applications.

Properties

CAS No.

1856077-71-8

Molecular Formula

C10H20ClN3

Molecular Weight

217.74 g/mol

IUPAC Name

N-[(1-propan-2-ylpyrazol-4-yl)methyl]propan-1-amine;hydrochloride

InChI

InChI=1S/C10H19N3.ClH/c1-4-5-11-6-10-7-12-13(8-10)9(2)3;/h7-9,11H,4-6H2,1-3H3;1H

InChI Key

QGOQBEOELNJKQE-UHFFFAOYSA-N

Canonical SMILES

CCCNCC1=CN(N=C1)C(C)C.Cl

Origin of Product

United States

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